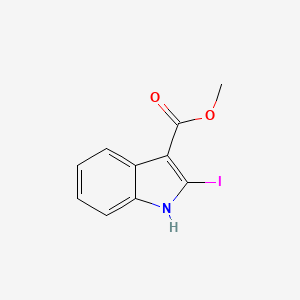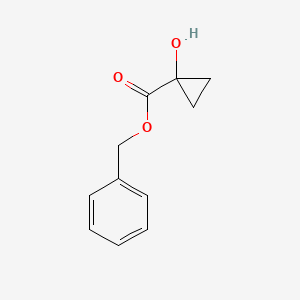
Benzyl 1-hydroxycyclopropanecarboxylate
概要
説明
Benzyl 1-hydroxycyclopropanecarboxylate, also known as BHCP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
Role in Ethylene Inhibition and Plant Physiology
Research on cyclopropene derivatives, such as 1-methylcyclopropene (1-MCP), demonstrates significant advances in understanding ethylene's role in plants. 1-MCP effectively inhibits ethylene effects across a range of fruits, vegetables, and floriculture crops, highlighting its utility in extending postharvest life and improving crop management strategies (Blankenship & Dole, 2003).
Supramolecular Chemistry and Material Science
The study of benzene-1,3,5-tricarboxamides (BTAs), a structurally simple yet versatile supramolecular building block, illustrates the potential of aromatic carboxylates in nanotechnology, polymer processing, and biomedical applications. This research underscores the adaptability and wide applicability of these compounds in designing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Catalysis
Metallocatalyzed functionalization of saturated C-H bonds showcases the application of metalloporphyrin catalysts in organic synthesis. This area of study reveals the effectiveness of these catalysts in hydroxylation, amination, and carbenoid insertion, crucial for the modification of complex organic molecules, potentially including structures similar to benzyl 1-hydroxycyclopropanecarboxylate (Che et al., 2011).
Environmental Chemistry and Toxicology
Investigations into the biodegradation and environmental fate of organic pollutants provide a framework for understanding how benzyl 1-hydroxycyclopropanecarboxylate and related compounds might behave in aquatic environments. This research is critical for assessing the environmental impact and designing strategies to mitigate potential risks associated with the use of these chemicals (Haman et al., 2015).
特性
IUPAC Name |
benzyl 1-hydroxycyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(11(13)6-7-11)14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWTVFBWLIZZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-hydroxycyclopropanecarboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3141526.png)



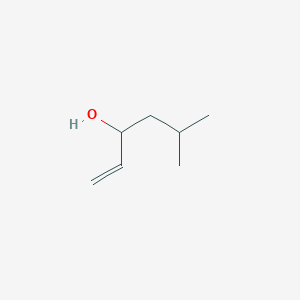
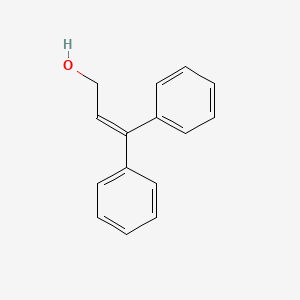
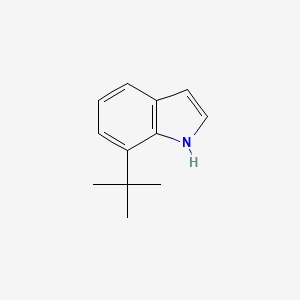

![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)


![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)
